[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone
CAS No.:
Cat. No.: VC16319554
Molecular Formula: C24H26ClN3O2S
Molecular Weight: 456.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26ClN3O2S |
|---|---|
| Molecular Weight | 456.0 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone |
| Standard InChI | InChI=1S/C24H26ClN3O2S/c1-3-4-20-15-17(9-12-26-20)22-27-16(2)21(31-22)23(29)28-13-10-24(30,11-14-28)18-5-7-19(25)8-6-18/h5-9,12,15,30H,3-4,10-11,13-14H2,1-2H3 |
| Standard InChI Key | YTXGOYAAGMZPKS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features two primary components linked via a ketone bridge:
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4-(4-Chlorophenyl)-4-hydroxypiperidine: A piperidine ring substituted at the 4-position with a hydroxyl group and a 4-chlorophenyl group.
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4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl: A thiazole ring with a methyl group at position 4 and a 2-propylpyridin-4-yl substituent at position 2.
The molecular formula is C₃₀H₃₁ClN₄O₂S, with a calculated molecular weight of 547.11 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| logP | ~4.2 (estimated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 5 (ketone, pyridine N, thiazole N, hydroxyl O) |
| Polar Surface Area | ~75 Ų |
The chlorophenyl group enhances lipophilicity, while the hydroxyl and pyridine groups contribute to polar interactions .
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
The compound can be dissected into two fragments:
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4-(4-Chlorophenyl)-4-hydroxypiperidine: Likely synthesized via cyclization of a γ-aminoketone precursor, followed by chlorophenyl introduction via Friedel-Crafts alkylation .
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4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole: Formed via Hantzsch thiazole synthesis, utilizing thiourea and α-bromo ketone derivatives. The 2-propylpyridin-4-yl group may be introduced through Suzuki-Miyaura coupling .
Coupling Strategy
The ketone bridge is formed via nucleophilic acyl substitution between the piperidine amine and a thiazole-bound carbonyl chloride. Protective groups (e.g., silyl ethers) are essential to prevent hydroxyl group oxidation during synthesis .
Comparative Analysis with Analogues
Y041-4220
The structurally related compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone (Y041-4220, MW 380.87) shares the piperidine-chlorophenyl core but substitutes the thiazole with a pyrrole group. Key differences include:
| Parameter | Target Compound | Y041-4220 |
|---|---|---|
| Heterocycle | Thiazole | Pyrrole |
| logP | 4.2 | 3.7 |
| Hydrogen Bond Acceptors | 5 | 3 |
The thiazole’s sulfur atom and pyridine substitution may enhance target binding specificity compared to Y041-4220 .
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Steric hindrance from the 2-propylpyridin-4-yl group complicates thiazole formation, necessitating optimized catalysts (e.g., palladium-based) .
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Chirality Control: The piperidine hydroxyl group introduces a stereocenter; asymmetric synthesis methods (e.g., chiral auxiliaries) are critical for enantiomeric purity .
Biological Profiling
Prioritized studies include:
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In vitro kinase assays (e.g., EGFR, VEGFR).
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CYP inhibition screening to assess drug-drug interaction risks.
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